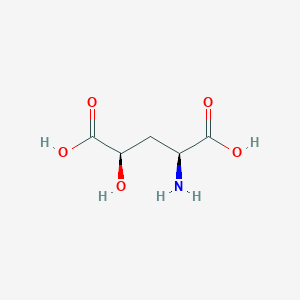

(2S,4R)-2-amino-4-hydroxypentanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-2-amino-4-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWQSHEVMSFGY-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331532 | |

| Record name | CHEBI:21285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2485-33-8 | |

| Record name | (4R)-4-Hydroxy-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:21285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on (2S,4R)-2-amino-4-hydroxypentanedioic Acid: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as (2S,4R)-4-hydroxy-L-glutamic acid, is a naturally occurring amino acid derivative of glutamic acid. Its unique stereochemistry confers specific biological activities, most notably a significant and selective interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a derivative of glutamic acid with a hydroxyl group at the 4-position. The stereochemistry at the two chiral centers, C2 and C4, is crucial for its biological function.

-

IUPAC Name: this compound

-

Synonyms: (2S,4R)-4-Hydroxy-L-glutamic Acid, L-erythro-4-Hydroxyglutamic Acid, erythro-4-Hydroxy-L-glutamic acid[1]

-

CAS Number: 2485-33-8[2]

-

Chemical Structure:

-

Stereochemical Descriptors:

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some of the available data are predicted rather than experimentally determined.

| Property | Value | Source |

| Appearance | White to off-white solid powder | |

| Melting Point | >159°C (decomposes) | [4] |

| Optical Rotation | [α]D20 = +20.5 ± 1.5° (c = 1 in H₂O) | |

| pKa (Predicted) | pKa₁: 2.15 ± 0.10, pKa₂: 4.25 (side chain), pKa₃: 9.67 | [4] |

| Water Solubility (Predicted) | 565 g/L | [5] |

| LogP (Predicted) | -4.1 | [6] |

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily defined by its stereoselective interaction with glutamate receptors, which are crucial for mediating excitatory synaptic transmission in the central nervous system.

Selectivity for NMDA Receptors

Research has demonstrated that this compound exhibits a significant preference for the N-methyl-D-aspartate (NMDA) receptor subtype of ionotropic glutamate receptors.[7] In contrast, its diastereomer, (2S,4S)-4-hydroxy-L-glutamic acid, shows low affinity for NMDA receptors but acts as a substrate for excitatory amino acid transporters (EAATs).[7] this compound does not significantly interact with EAATs.[7] This stereospecificity highlights the precise structural requirements for ligand binding and transport at these distinct protein targets.

Signaling Pathway

As a ligand for the NMDA receptor, this compound is expected to modulate the downstream signaling pathways associated with NMDA receptor activation. The NMDA receptor is a ligand-gated ion channel that, upon binding of glutamate and a co-agonist (glycine or D-serine), and relief of a magnesium block by membrane depolarization, allows the influx of Ca²⁺ ions. This calcium influx triggers a cascade of intracellular events, including the activation of calcium-dependent enzymes and transcription factors, leading to long-term changes in synaptic strength, a process known as synaptic plasticity.

Figure 1. Simplified signaling pathway of NMDA receptor activation.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and biological evaluation of this compound. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and research objectives.

Synthesis

Several synthetic routes to this compound have been reported. One common strategy involves the stereoselective modification of a readily available chiral precursor, such as L-glutamic acid or (2S,4R)-4-hydroxyproline.

Synthesis from L-Glutamic Acid (Illustrative Workflow):

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. (2S,4R)-4-Hydroxy-L-glutamic Acid | CymitQuimica [cymitquimica.com]

- 4. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound 4-Hydroxy-L-glutamic acid (FDB022938) - FooDB [foodb.ca]

- 6. 4-Hydroxy-L-glutamic acid | C5H9NO5 | CID 439902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of (2S,4R)-4-Hydroxyglutamic Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-4-hydroxyglutamic acid, a non-proteinogenic amino acid, is a fascinating molecule with diverse roles across the biological kingdoms. While not as ubiquitous as its parent amino acid, L-glutamic acid, it serves as a key intermediate in metabolic pathways, a component of natural products, and a potential biomarker in human disease. This technical guide provides an in-depth exploration of the natural occurrence of (2S,4R)-4-hydroxyglutamic acid, its biosynthesis, metabolism, and physiological significance. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding and investigating this unique amino acid.

Natural Occurrence and Quantitative Data

(2S,4R)-4-hydroxyglutamic acid has been identified in a variety of biological systems, from plants to mammals. Its concentration can vary significantly depending on the organism, tissue, and physiological state.

In Plants

| Plant Species | Tissue | Concentration | Reference |

| Phlox decussata | - | Not specified | [1] |

| Linaria vulgaris | - | Not specified | [1] |

| Alhagi maurorum | Stem Extract | Asparagine (a related amino acid) was found at 7.006748 mg/g, suggesting the presence of various amino acids. Specific data for 4-hydroxyglutamic acid is not provided. | [2] |

Table 1: Reported Occurrences of 4-Hydroxyglutamic Acid in Plants. Note: Quantitative data for (2S,4R)-4-hydroxyglutamic acid in healthy plant tissues is sparse in the readily available literature. Further targeted quantitative studies are needed to fill this knowledge gap.

In Mammals

In mammals, (2S,4R)-4-hydroxyglutamic acid is primarily known as a key intermediate in the catabolism of L-hydroxyproline, a major component of collagen[1]. Its levels in bodily fluids can be indicative of metabolic processes and certain disease states.

| Biological Matrix | Condition | Concentration Range | Reference |

| Human Urine | Healthy Controls (<0.5 years) | <11.1 µmol/mmol creatinine | [3] |

| Human Urine | Healthy Controls (0.5–1 years) | <4.2 µmol/mmol creatinine | [3] |

| Human Urine | Healthy Controls (1–5 years) | <2.9 µmol/mmol creatinine | [3] |

| Human Urine | Healthy Controls (5–10 years) | <1.8 µmol/mmol creatinine | [3] |

| Human Urine | Healthy Controls (>10 years) | <1.4 µmol/mmol creatinine | [3] |

| Human Urine | Primary Hyperoxaluria Type 3 (PH3) Patients | 6.5 to 98 µmol/mmol creatinine | [3] |

| Human Urine | Primary Hyperoxaluria Type 2 (PH2) Patient | 3.5 µmol/mmol creatinine | [3] |

| Human Plasma | Healthy (General) | Not specified | |

| Human Muscle | Healthy (General) | Not specified | [4][5] |

| Human Kidney | Healthy (General) | Not specified | [6][7] |

| Human Liver | Healthy (General) | Not specified |

Table 2: Concentration of 4-Hydroxyglutamic Acid in Human Biological Samples. The data highlights the elevated levels of 4-hydroxyglutamic acid in the urine of patients with Primary Hyperoxaluria Type 3, making it a significant biomarker for this genetic disorder. Concentrations in healthy tissues are not well-documented in publicly available literature.

In Microorganisms

The presence and metabolism of (2S,4R)-4-hydroxyglutamic acid in microorganisms are less characterized compared to plants and mammals. However, some bacteria are known to possess pathways for hydroxyproline catabolism, which would involve this intermediate.

| Microorganism | Context | Role of 4-Hydroxyglutamic Acid | Reference |

| Sinorhizobium meliloti | Hydroxyproline catabolism | Intermediate in the conversion of hydroxyproline to α-ketoglutarate. | [8] |

| Various Gut Microbiota | Anaerobic hydroxyproline metabolism | Potential intermediate in pathways following the action of hydroxyproline dehydratase. | [9] |

| Saccharomyces cerevisiae | General amino acid metabolism | Specific metabolism of 4-hydroxyglutamic acid is not well-documented, though general amino acid metabolic pathways are extensively studied. | [10][11][12][13] |

| Aspergillus niger | Organic acid and secondary metabolite production | While a prolific producer of various organic acids, specific pathways involving 4-hydroxyglutamic acid are not well-characterized. | [2][14][15] |

Table 3: Involvement of 4-Hydroxyglutamic Acid in Microbial Systems. Research is ongoing to fully elucidate the metabolic capabilities of various microorganisms concerning this amino acid.

Metabolic Pathways Involving (2S,4R)-4-Hydroxyglutamic Acid

(2S,4R)-4-hydroxyglutamic acid is a key node in several metabolic pathways, most notably the degradation of L-hydroxyproline.

Mammalian Hydroxyproline Catabolism

In mammals, the breakdown of collagen releases L-hydroxyproline, which is then catabolized, primarily in the liver and kidneys, through a pathway that generates (2S,4R)-4-hydroxyglutamic acid as a central intermediate.

References

- 1. color | Graphviz [graphviz.org]

- 2. Aspergillus niger uses the peroxisomal CoA-dependent β-oxidative genes to degrade the hydroxycinnamic acids caffeic acid, ferulic acid, and p-coumaric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyglutamate Is a Biomarker for Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular free amino acid concentration in human muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Free amino acids in muscle tissue and plasma during exercise in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unbiased Human Kidney Tissue Proteomics Identifies Matrix Metalloproteinase 7 as a Kidney Disease Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unbiased Human Kidney Tissue Proteomics Identifies Matrix Metalloproteinase 7 as a Kidney Disease Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sketchviz.com [sketchviz.com]

- 9. researchgate.net [researchgate.net]

- 10. Saccharomyces cerevisiae Forms d-2-Hydroxyglutarate and Couples Its Degradation to d-Lactate Formation via a Cytosolic Transhydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomic analysis of hydroxycinnamic acid inhibition on Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolomic analysis of acid stress response in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The genetics of fatty acid metabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolomic Analysis of Aspergillus niger Isolated From the International Space Station Reveals Enhanced Production Levels of the Antioxidant Pyranonigrin A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Involving L-erythro-4-hydroxyglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-erythro-4-hydroxyglutamic acid is a key intermediate in the mitochondrial catabolism of 4-hydroxyproline, a major component of collagen. This pathway is not only crucial for amino acid homeostasis but is also implicated in certain metabolic disorders, most notably Primary Hyperoxaluria Type 3 (PH3). Understanding the intricate details of the biochemical pathways involving L-erythro-4-hydroxyglutamic acid, the kinetics of its metabolizing enzymes, and the methodologies to study them is paramount for researchers in metabolic diseases and professionals in drug development. This guide provides a comprehensive overview of these pathways, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of the metabolic and experimental workflows.

Introduction

L-erythro-4-hydroxyglutamic acid is a non-proteinogenic amino acid that plays a central role in the degradation of 4-hydroxyproline. The primary source of 4-hydroxyproline in mammals is the breakdown of collagen, the most abundant protein in the body. The released 4-hydroxyproline cannot be reutilized for protein synthesis and is instead catabolized, primarily in the liver and kidney mitochondria. This catabolic pathway converges on the formation of L-erythro-4-hydroxyglutamic acid, which is subsequently metabolized by a transaminase and an aldolase. Deficiencies in this pathway can lead to the accumulation of upstream metabolites and have significant clinical implications, such as the excessive oxalate production seen in PH3. This document serves as a technical resource, consolidating current knowledge on the biochemical pathways, enzymatic data, and experimental methodologies related to L-erythro-4-hydroxyglutamic acid.

The Core Biochemical Pathway: Mitochondrial Degradation of 4-Hydroxyproline

The catabolism of 4-hydroxyproline to pyruvate and glyoxylate occurs through a series of four enzymatic reactions located within the mitochondria.[1][2][3] L-erythro-4-hydroxyglutamic acid is the product of the third step in this pathway.

The overall pathway is as follows:

-

4-Hydroxyproline → Δ¹-Pyrroline-3-hydroxy-5-carboxylate: This initial oxidation is catalyzed by hydroxyproline oxidase (HPOX) .

-

Δ¹-Pyrroline-3-hydroxy-5-carboxylate → L-erythro-4-hydroxyglutamate semialdehyde: This intermediate is then oxidized by Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH) .

-

L-erythro-4-hydroxyglutamate semialdehyde → L-erythro-4-hydroxyglutamic acid: This step is catalyzed by an aminotransferase.

-

L-erythro-4-hydroxyglutamic acid → 4-Hydroxy-2-oxoglutarate: L-erythro-4-hydroxyglutamic acid undergoes transamination with α-ketoglutarate, catalyzed by 4-hydroxyglutamate transaminase (which is likely identical to aspartate aminotransferase, GOT2 in mitochondria), to yield 4-hydroxy-2-oxoglutarate and glutamate.[1][2][3]

-

4-Hydroxy-2-oxoglutarate → Pyruvate + Glyoxylate: The final step is the cleavage of 4-hydroxy-2-oxoglutarate by 4-hydroxy-2-oxoglutarate aldolase (HOGA1) .[1][2][3]

The products of this pathway, pyruvate and glyoxylate, can then enter central metabolic pathways. Pyruvate can be used in the tricarboxylic acid (TCA) cycle for energy production or for gluconeogenesis.[4] Glyoxylate is a key metabolite that can be converted to glycine, glycolate, or, pathologically, to oxalate.[5][6]

Diagram of the 4-Hydroxyproline Degradation Pathway

Caption: Mitochondrial pathway for 4-hydroxyproline degradation.

Key Enzymes and Their Kinetics

The two central enzymes in the metabolism of L-erythro-4-hydroxyglutamic acid are 4-hydroxyglutamate transaminase and 4-hydroxy-2-oxoglutarate aldolase.

4-Hydroxyglutamate Transaminase (EC 2.6.1.23)

This enzyme catalyzes the reversible reaction:

L-erythro-4-hydroxyglutamate + α-ketoglutarate ⇌ 4-hydroxy-2-oxoglutarate + L-glutamate

4-Hydroxy-2-oxoglutarate Aldolase (HOGA1; EC 4.1.3.16)

HOGA1 catalyzes the final step in the pathway, a retro-aldol cleavage:

4-hydroxy-2-oxoglutarate ⇌ Pyruvate + Glyoxylate

This enzyme is of particular interest due to its association with Primary Hyperoxaluria Type 3. Loss-of-function mutations in the HOGA1 gene lead to the accumulation of 4-hydroxy-2-oxoglutarate and its precursor, L-erythro-4-hydroxyglutamate.

Quantitative Data for Key Enzymes

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (mM-1s-1) | Organism | Reference |

| 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1) | 4-hydroxy-2-oxoglutarate | 54 ± 5 | 1.01 | 18.7 | Human | [2][4] |

| Oxaloacetate | 130 ± 8 | 0.52 | 4.0 | Human | [2][4] |

Clinical Relevance: Primary Hyperoxaluria Type 3 (PH3)

PH3 is an autosomal recessive disorder caused by mutations in the HOGA1 gene, leading to a deficiency of the HOGA1 enzyme.[4] This results in the accumulation of 4-hydroxy-2-oxoglutarate and L-erythro-4-hydroxyglutamate, which are subsequently excreted in the urine. The pathophysiology leading to hyperoxaluria in PH3 is still under investigation, but it is hypothesized that the buildup of 4-hydroxy-2-oxoglutarate may lead to its conversion to glyoxylate in the cytosol by another, yet unidentified, aldolase. This cytosolic glyoxylate is then a substrate for lactate dehydrogenase (LDH), which converts it to oxalate.

Urinary Concentrations of L-erythro-4-hydroxyglutamic Acid

| Condition | Age Group | Concentration (µmol/mmol creatinine) | Reference |

| Healthy Controls | < 0.5 years | < 11.1 | [7][8] |

| 0.5 - 1 year | < 4.2 | [7][8] | |

| 1 - 5 years | < 2.9 | [7][8] | |

| 5 - 10 years | < 1.8 | [7][8] | |

| > 10 years | < 1.4 | [7][8] | |

| PH3 Patients | > 0.5 years | 6.5 - 98 | [7][8] |

| PH3 Heterozygous Carriers | Adults | 0.6 - 2.5 | [7] |

Experimental Protocols

Assay for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1) Activity

This protocol is based on a lactate dehydrogenase (LDH)-coupled enzyme assay that monitors the production of pyruvate.[4][9]

Principle: The pyruvate produced from the HOGA1-catalyzed cleavage of 4-hydroxy-2-oxoglutarate is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the HOGA1 activity.

Reagents:

-

1 M Tris-HCl, pH 8.5

-

10 mM NADH

-

Lactate Dehydrogenase (LDH) solution (e.g., 2000 units/mL)

-

10 mM 4-hydroxy-2-oxoglutarate (substrate)

-

Enzyme sample (purified HOGA1 or mitochondrial lysate)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5

Procedure:

-

Prepare the reaction mixture in a microplate well or a cuvette by adding the following components in order:

-

Assay Buffer

-

2 µL of 10 mM NADH (final concentration 200 µM)

-

1 µL of LDH solution (final concentration ~20 units/mL)

-

Enzyme sample

-

-

Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and to measure any background NADH oxidation.

-

Initiate the reaction by adding 4 µL of 10 mM 4-hydroxy-2-oxoglutarate (final concentration 400 µM).

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the curve using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Diagram of HOGA1 Assay Workflow

Caption: Workflow for the LDH-coupled HOGA1 activity assay.

Quantification of L-erythro-4-hydroxyglutamic Acid in Urine by LC-MS/MS

This protocol provides a general framework for the targeted quantification of L-erythro-4-hydroxyglutamic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Urine samples are prepared by a simple dilution or a protein precipitation step, followed by chromatographic separation on a suitable LC column. The analyte is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard.

Reagents and Materials:

-

Urine samples

-

Internal Standard (IS): Stable isotope-labeled 4-hydroxyglutamic acid (if available) or a suitable analog (e.g., D3-glutamate).

-

Methanol or Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

LC column (e.g., HILIC or a suitable reversed-phase column for polar analytes)

-

Tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Vortex the samples to ensure homogeneity.

-

To 50 µL of urine, add 50 µL of the internal standard solution (in water or a weak organic solvent).

-

Add 400 µL of cold acetonitrile or methanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Separation: Inject the prepared sample onto the LC system. Use a gradient elution profile with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.

-

MS/MS Detection: Set the mass spectrometer to MRM mode. The specific precursor-to-product ion transitions for 4-hydroxyglutamic acid and the internal standard need to be optimized.

-

Example transition for 4-hydroxyglutamic acid: m/z 164 -> m/z 74

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of 4-hydroxyglutamic acid standards prepared in a similar matrix.

-

Calculate the concentration of 4-hydroxyglutamic acid in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the results to urinary creatinine concentration.

-

Diagram of LC-MS/MS Quantification Workflow

Caption: Workflow for urinary 4-hydroxyglutamate quantification by LC-MS/MS.

Conclusion

L-erythro-4-hydroxyglutamic acid is a critical metabolite in the breakdown of 4-hydroxyproline. The enzymes responsible for its metabolism, particularly 4-hydroxy-2-oxoglutarate aldolase, are of significant interest due to their role in human health and disease, especially Primary Hyperoxaluria Type 3. This technical guide has provided a detailed overview of the biochemical pathways, quantitative enzymatic data, and robust experimental protocols for the study of L-erythro-4-hydroxyglutamic acid and its related metabolic network. The continued investigation of this pathway will undoubtedly provide further insights into metabolic regulation and may lead to the development of novel therapeutic strategies for related disorders.

References

- 1. plos.figshare.com [plos.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Human glyoxylate metabolism revisited: New insights pointing to multi‐organ involvement with implications for siRNA‐based therapies in primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyglutamate Is a Biomarker for Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (2S,4R)-2-amino-4-hydroxypentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as (2S,4R)-4-hydroxyglutamic acid, is a structural analog of the key excitatory neurotransmitter L-glutamate. This technical guide provides a comprehensive overview of its mechanism of action, drawing upon available data for the compound and its close structural analogs. The primary molecular target is strongly suggested to be glutamine synthetase , an enzyme of critical importance in nitrogen metabolism and neurotransmitter recycling. This document details the inhibitory effects on this key enzyme, explores its interactions with other potential targets such as glutamate dehydrogenase and excitatory amino acid transporters (EAATs) , and provides detailed experimental protocols for the investigation of these interactions. The guide also presents visualizations of the relevant signaling pathways to facilitate a deeper understanding of the compound's biological effects.

Introduction

This compound is a derivative of glutamic acid, characterized by a hydroxyl group at the 4-position with a specific stereochemistry. Its structural similarity to L-glutamate suggests potential interactions with a variety of proteins involved in glutamate metabolism and neurotransmission. Understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent or as a research tool to probe glutamatergic systems. This guide synthesizes the current knowledge, focusing on its enzymatic inhibition, receptor and transporter interactions, and the broader implications for cellular signaling.

Primary Mechanism of Action: Inhibition of Glutamine Synthetase

The most compelling evidence for the mechanism of action of (2S,4R)-4-hydroxyglutamate points towards the inhibition of glutamine synthetase (GS). GS is a pivotal enzyme that catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction is central to nitrogen metabolism, ammonia detoxification, and the recycling of the neurotransmitter glutamate in the brain (the glutamate-glutamine cycle).

Signaling Pathway: The Glutamate-Glutamine Cycle

The inhibition of glutamine synthetase by this compound would disrupt the glutamate-glutamine cycle, a critical pathway for maintaining the neurotransmitter pool of glutamate in the central nervous system. In this cycle, glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine by GS. Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase.

Secondary and Potential Mechanisms of Action

Beyond its likely primary role as a glutamine synthetase inhibitor, this compound may interact with other key proteins in glutamate metabolism and signaling.

Interaction with Glutamate Dehydrogenase

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, linking amino acid and carbohydrate metabolism. Studies on the fluorinated analog, (2S,4R)-4-fluoroglutamate, have shown that it can act as a substrate for GDH[1]. It is therefore plausible that (2S,4R)-4-hydroxyglutamate also serves as a substrate for GDH, potentially influencing cellular energy metabolism and the pool of α-ketoglutarate available for the TCA cycle.

Interaction with Excitatory Amino Acid Transporters (EAATs)

Excitatory amino acid transporters are responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the neurotransmitter signal and preventing excitotoxicity. As a glutamate analog, this compound is a candidate for interaction with EAATs, either as a substrate or as an inhibitor. While specific inhibitory constants (Ki) for this compound are not available, other 4-substituted glutamate analogs have been shown to be potent and selective inhibitors of EAAT subtypes. For example, a novel derivative of (2S,4R)-glutamate has been identified as a selective inhibitor of human EAAT2[2]. This suggests that (2S,4R)-4-hydroxyglutamate could modulate glutamatergic neurotransmission by interfering with glutamate clearance.

Quantitative Data

As previously mentioned, direct quantitative data for this compound is limited. The following table summarizes the available data for its close fluorinated analog.

| Compound | Target Enzyme | Species | Inhibition Constant | Reference |

| (2S,4R)-4-Fluoroglutamate | Glutamine Synthetase | Sheep Brain | Strong Inhibitor (IC50 not specified) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Glutamine Synthetase Activity Assay (Hydroxamate Transfer Assay)

This spectrophotometric assay measures the γ-glutamyltransferase activity of GS.

Materials:

-

Imidazole-HCl buffer (50 mM, pH 6.8)

-

L-glutamine solution (50 mM)

-

Hydroxylamine solution (25 mM)

-

Sodium arsenate solution (25 mM)

-

Manganese chloride (MnCl₂) solution (2 mM)

-

Adenosine diphosphate (ADP) solution (0.16 mM)

-

Stop buffer (90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid)

-

Cell or tissue lysate containing glutamine synthetase

-

This compound (or other inhibitors)

-

Microplate reader

Procedure:

-

Prepare a 1x assay buffer by mixing equal volumes of the stock solutions of imidazole-HCl, L-glutamine, hydroxylamine, sodium arsenate, MnCl₂, and ADP.

-

Prepare cell or tissue lysates by sonication or freeze-thaw cycles in lysis buffer (e.g., 50 mM imidazole-HCl, pH 6.8).

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

In a 96-well plate, add 20-40 µg of protein lysate to each well. Adjust the volume to 50 µL with lysis buffer.

-

To test for inhibition, pre-incubate the lysate with varying concentrations of this compound for a specified time.

-

Initiate the reaction by adding 50 µL of the 1x assay buffer to each well.

-

Incubate the plate at 37°C for 2-6 hours.

-

Stop the reaction by adding 100 µL of stop buffer to each well.

-

Read the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of γ-glutamylhydroxamate to quantify the product formation.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Glutamate Dehydrogenase Activity Assay

This colorimetric assay measures the activity of GDH by monitoring the reduction of a tetrazolium salt (MTT) coupled to the production of NADH.

Materials:

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Glutamate solution (substrate)

-

NAD⁺ solution

-

MTT solution

-

Diaphorase

-

Cell or tissue lysate containing glutamate dehydrogenase

-

This compound

-

Microplate reader

Procedure:

-

Prepare a working reagent mix containing assay buffer, glutamate, NAD⁺, MTT, and diaphorase.

-

Prepare cell or tissue lysates as described for the GS assay.

-

Add a known amount of protein lysate to the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells to assess its effect on GDH activity.

-

Initiate the reaction by adding the working reagent mix to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

Measure the absorbance at 565 nm using a microplate reader.

-

A standard curve can be generated using a known amount of NADH to quantify the reaction rate.

-

Determine the effect of the compound on GDH activity.

NMR Titration for Protein-Ligand Interaction

NMR spectroscopy can be used to monitor the interaction of this compound with a target protein at atomic resolution.

Materials:

-

Purified target protein (e.g., glutamine synthetase) in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

-

A concentrated stock solution of this compound in the same NMR buffer.

-

NMR spectrometer equipped for ¹H-¹⁵N HSQC experiments.

Procedure:

-

Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.

-

Prepare a series of samples with a constant concentration of the target protein and increasing concentrations of this compound.

-

Acquire a ¹H-¹⁵N HSQC spectrum for each sample.

-

Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals.

-

Residues exhibiting significant CSPs are likely part of or are affected by the ligand binding site.

-

The dissociation constant (Kd) can be determined by fitting the titration curves of the CSPs as a function of ligand concentration, assuming a suitable binding model (e.g., fast or slow exchange on the NMR timescale).

Conclusion

This compound is a glutamate analog with a mechanism of action that likely centers on the inhibition of glutamine synthetase. By disrupting the glutamate-glutamine cycle, this compound has the potential to significantly impact glutamatergic neurotransmission and nitrogen metabolism. Further investigation into its interactions with glutamate dehydrogenase and excitatory amino acid transporters will provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the specific molecular interactions and downstream cellular effects of this compound. Future studies should focus on obtaining direct kinetic data for the interaction of this compound with its putative targets and exploring its effects in cellular and in vivo models of neurological disorders.

References

The Pharmacological Profile of (2S,4R)-4-Hydroxyglutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-4-hydroxyglutamic acid is a naturally occurring amino acid derivative of the principal excitatory neurotransmitter, L-glutamic acid. Its structural similarity allows it to interact with the glutamatergic system, including receptors and transporters, making it a molecule of significant interest in neuroscience research and for the development of novel therapeutics for neurological disorders. This document provides a comprehensive overview of the current understanding of the pharmacological profile of (2S,4R)-4-hydroxyglutamic acid, including its interactions with glutamate receptors and transporters. Detailed experimental methodologies for assessing these interactions are also provided, alongside visualizations of key pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in synaptic transmission, plasticity, learning, and memory. The diverse functions of glutamate are mediated by a wide range of ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors, as well as by excitatory amino acid transporters (EAATs) that regulate its extracellular concentration. Analogs of glutamic acid are invaluable tools for dissecting the complex pharmacology of the glutamatergic system and for developing subtype-selective ligands with therapeutic potential.

(2S,4R)-4-hydroxyglutamic acid, a hydroxylated form of L-glutamic acid, has been identified as a modulator of glutamatergic activity. Its potential to interact with various components of this system warrants a detailed pharmacological characterization to elucidate its specific effects and potential therapeutic applications. This guide summarizes the known pharmacological properties of (2S,4R)-4-hydroxyglutamic acid, with a focus on its receptor and transporter interactions.

Interaction with Glutamate Receptors

The pharmacological activity of (2S,4R)-4-hydroxyglutamic acid at glutamate receptors is a key area of investigation. While comprehensive quantitative data remains somewhat limited in the public domain, existing studies and comparisons with structurally similar compounds provide valuable insights into its receptor profile.

Metabotropic Glutamate Receptors (mGluRs)

For comparative purposes, the structurally related compound, (2S,4S)-4-methylglutamic acid, demonstrates selectivity for mGluR subtypes 1alpha and 2[2]. This suggests that the stereochemistry and the nature of the substituent at the 4-position of the glutamate backbone are critical determinants of mGluR subtype selectivity.

Ionotropic Glutamate Receptors (iGluRs)

Direct quantitative binding or functional data for (2S,4R)-4-hydroxyglutamic acid at iGluR subtypes (AMPA, Kainate, and NMDA receptors) is not extensively documented. However, the pharmacological profile of the closely related analog, (2S,4R)-4-methylglutamic acid (SYM 2081), offers significant predictive insights.

(2S,4R)-4-methylglutamic acid is a potent and selective agonist at kainate receptors, with IC50 values for inhibiting [3H]kainic acid binding of approximately 32 nM in rat forebrain and 19 nM at recombinant GluR6 receptors[3]. In contrast, it is significantly less potent at AMPA and NMDA receptors, with approximately 800-fold and 200-fold lower potency, respectively[3]. This high degree of selectivity for kainate receptors suggests that the (2S,4R) stereochemistry at the 4-position of the glutamate scaffold is favorable for kainate receptor activation. It is plausible that (2S,4R)-4-hydroxyglutamic acid shares a similar selectivity profile, although the hydroxyl group may influence the binding affinity and efficacy compared to the methyl group.

Table 1: Comparative Binding Affinities of (2S,4R)-4-methylglutamic acid at Ionotropic Glutamate Receptors

| Receptor Subtype | Ligand | Assay Type | Preparation | IC50 (nM) | Reference |

| Kainate | (2S,4R)-4-methylglutamic acid | [3H]kainic acid binding | Rat forebrain | ~32 | [3] |

| Kainate (GluR6) | (2S,4R)-4-methylglutamic acid | [3H]kainic acid binding | Recombinant | ~19 | [3] |

| AMPA | (2S,4R)-4-methylglutamic acid | Radioligand binding | Rat forebrain | ~25,600 (estimated) | [3] |

| NMDA | (2S,4R)-4-methylglutamic acid | Radioligand binding | Rat forebrain | ~6,400 (estimated) | [3] |

Interaction with Excitatory Amino Acid Transporters (EAATs)

Excitatory amino acid transporters are crucial for maintaining low extracellular glutamate concentrations and terminating synaptic transmission. Studies have shown that both stereoisomers of 4-hydroxyglutamate are transported by the human glutamate transporters EAAT1 and EAAT2. However, the affinity for the erythro form, which includes the (2S,4R) stereoisomer, is reported to be very low, with a Michaelis constant (Km) greater than 1 mM[4]. This suggests that at physiological concentrations, (2S,4R)-4-hydroxyglutamic acid is not a high-affinity substrate for these major glutamate transporters.

In contrast, the stereoisomer (2S,4R)-4-methylglutamate acts as a substrate for EAAT1 with a Km of 54 µM, but interestingly, it acts as a competitive blocker of EAAT2 with a Ki of 3.4 µM[4]. This highlights the profound impact of the substituent at the 4-position on the interaction with glutamate transporters.

Table 2: Interaction of 4-Substituted Glutamate Analogs with Excitatory Amino Acid Transporters

| Compound | Transporter | Activity | Affinity (Km/Ki) | Reference |

| erythro-4-hydroxyglutamate | EAAT1 / EAAT2 | Transported Substrate | > 1 mM | [4] |

| (2S,4R)-4-methylglutamate | EAAT1 | Transported Substrate | 54 µM | [4] |

| (2S,4R)-4-methylglutamate | EAAT2 | Competitive Blocker | 3.4 µM | [4] |

Signaling Pathways and In Vivo Effects

Given its activity at metabotropic glutamate receptors, (2S,4R)-4-hydroxyglutamic acid is expected to modulate intracellular signaling cascades. Activation of Group I mGluRs (like mGluR1a) typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Conversely, activation of Group II (mGluR2/3) and Group III (mGluR4/6/7/8) mGluRs is generally coupled to the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The activation of mGluR2 and mGluR8 by (2S,4R)-4-hydroxyglutamic acid would therefore be predicted to lead to a reduction in cAMP levels in expressing cells.

The potential for selective kainate receptor agonism, as suggested by its structural similarity to (2S,4R)-4-methylglutamic acid, implies that (2S,4R)-4-hydroxyglutamic acid could have significant effects on synaptic transmission and plasticity. Kainate receptors are known to have both presynaptic and postsynaptic roles, modulating neurotransmitter release and postsynaptic excitability.

At present, specific in vivo studies detailing the effects of (2S,4R)-4-hydroxyglutamic acid on synaptic plasticity, behavior, or in disease models are not widely available in the scientific literature. Further research is required to elucidate its in vivo pharmacological profile and therapeutic potential.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like (2S,4R)-4-hydroxyglutamic acid.

Radioligand Binding Assay for Glutamate Receptors

This protocol describes a competitive binding assay to determine the affinity of (2S,4R)-4-hydroxyglutamic acid for a specific glutamate receptor subtype.

Objective: To determine the inhibition constant (Ki) of (2S,4R)-4-hydroxyglutamic acid for a target glutamate receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the target receptor.

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]kainic acid for kainate receptors).

-

(2S,4R)-4-hydroxyglutamic acid.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of (2S,4R)-4-hydroxyglutamic acid in assay buffer.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of (2S,4R)-4-hydroxyglutamic acid or buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of (2S,4R)-4-hydroxyglutamic acid by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Excitatory Amino Acid Transporters

This protocol describes a radioactive substrate uptake assay to determine the functional activity of (2S,4R)-4-hydroxyglutamic acid at a specific EAAT subtype.

Objective: To determine if (2S,4R)-4-hydroxyglutamic acid is a substrate or inhibitor of a specific EAAT and to quantify its potency (Km or Ki).

Materials:

-

Cells expressing the target EAAT subtype (e.g., HEK293 or oocytes).

-

[3H]L-glutamic acid or [3H]D-aspartate.

-

(2S,4R)-4-hydroxyglutamic acid.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

Lysis buffer.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Culture the EAAT-expressing cells in appropriate multi-well plates.

-

Wash the cells with uptake buffer.

-

To determine if the compound is a substrate, incubate the cells with varying concentrations of unlabeled (2S,4R)-4-hydroxyglutamic acid in the presence of a fixed, low concentration of radiolabeled substrate. A decrease in radiolabeled substrate uptake indicates competition for transport.

-

To determine if the compound is an inhibitor, pre-incubate the cells with varying concentrations of (2S,4R)-4-hydroxyglutamic acid, followed by the addition of a fixed concentration of radiolabeled substrate.

-

Incubate for a short period at 37°C to allow for substrate uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

For substrate activity, plot the uptake of the radiolabeled substrate as a function of the concentration of (2S,4R)-4-hydroxyglutamic acid to determine if it competes for uptake.

-

For inhibitory activity, plot the percentage of inhibition of radiolabeled substrate uptake as a function of the logarithm of the (2S,4R)-4-hydroxyglutamic acid concentration to determine the IC50 value.

Visualizations

Signaling Pathways

Caption: Potential G-protein signaling pathways activated by (2S,4R)-4-hydroxyglutamic acid.

Experimental Workflow

Caption: A generalized experimental workflow for characterizing novel glutamate analogs.

Conclusion

(2S,4R)-4-hydroxyglutamic acid is a glutamate analog with a distinct, yet incompletely characterized, pharmacological profile. The available evidence suggests that it is an agonist at specific metabotropic glutamate receptors (mGluR1a, mGluR2, and mGluR8) and has a low affinity for the major excitatory amino acid transporters EAAT1 and EAAT2. Inferences from the closely related compound, (2S,4R)-4-methylglutamic acid, point towards a potential selectivity for kainate-type ionotropic glutamate receptors.

The lack of comprehensive quantitative data underscores the need for further rigorous investigation to fully elucidate the binding affinities and functional potencies of (2S,4R)-4-hydroxyglutamic acid at the full spectrum of glutamate receptors and transporters. Such studies, employing the detailed experimental protocols outlined in this guide, will be crucial for understanding its precise mechanism of action and for evaluating its potential as a pharmacological tool and a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. The provided visualizations of potential signaling pathways and experimental workflows serve as a conceptual framework to guide future research in this promising area.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Features of the Glutamate Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of Hydroxyglutamic Acid Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyglutamic acids, a class of non-proteinogenic amino acids, are emerging as significant modulators of excitatory neurotransmission and key components in structural biology. The introduction of a hydroxyl group onto the glutamate backbone creates additional stereogenic centers, resulting in a family of stereoisomers with distinct biological activities. This technical guide provides an in-depth exploration of the synthesis, biological roles, and experimental investigation of hydroxyglutamic acid stereoisomers. We delve into their interactions with glutamate receptors, their involvement in collagen metabolism, and their potential as therapeutic agents and biomarkers. This document consolidates available quantitative data, presents detailed experimental protocols for their study, and visualizes the key signaling and metabolic pathways in which they participate.

Introduction

L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, acting on a range of ionotropic and metabotropic glutamate receptors.[1] Its structural analogs are invaluable tools for dissecting the pharmacology of these receptors and for the development of novel therapeutics for neurological disorders. Hydroxyglutamic acids, which are hydroxylated derivatives of glutamic acid, are of particular interest due to the influence of the hydroxyl group on receptor binding and biological function.[2] The position of the hydroxyl group (at the 3- or 4-position) and the stereochemistry at the chiral centers give rise to a variety of stereoisomers with unique biological profiles.

This guide focuses on the biological significance of 3-hydroxyglutamic acid and 4-hydroxyglutamic acid stereoisomers, covering their natural occurrence, synthetic routes, and differential effects on glutamate receptors and metabolic pathways.

Stereoisomers of Hydroxyglutamic Acid

The addition of a hydroxyl group to glutamic acid at either the 3- or 4-position introduces a new chiral center, thus doubling the number of possible stereoisomers. For each positional isomer, there are four stereoisomers: (2S,3R), (2S,3S), (2R,3S), and (2R,3R) for 3-hydroxyglutamic acid, and (2S,4R), (2S,4S), (2R,4S), and (2R,4R) for 4-hydroxyglutamic acid.

Biological Roles and Pharmacological Activity

The stereochemistry of hydroxyglutamic acid derivatives dictates their biological activity, particularly their affinity and efficacy at different glutamate receptor subtypes.

Interaction with Glutamate Receptors

The hydroxyl group can act as a hydrogen bond donor or acceptor, providing an additional point of interaction with the ligand-binding domains of glutamate receptors, which can lead to altered potency and selectivity compared to L-glutamic acid.[2]

-

(2S,4S)-4-Hydroxyglutamic acid has been shown to have a similar potency at mGluR1a and mGluR8a receptors as L-glutamic acid, while exhibiting low affinity for AMPA and NMDA receptors.[2]

-

(2S,4R)-4-Hydroxyglutamic acid demonstrates a significant preference for the NMDA receptor.[2]

-

(2S,3S,4S)-3,4-Dihydroxyglutamic acid acts as a selective agonist of mGluR1 and a weak antagonist of mGluR4.[2]

Table 1: Quantitative Data on the Pharmacological Activity of Hydroxyglutamic Acid Stereoisomers and Related Compounds

| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |

| (S)-Bu-HIBO | AMPA | IC50 | 0.48 | µM | [3] |

| (S)-Bu-HIBO | AMPA | EC50 | 17 | µM | [3] |

| (S)-Bu-HIBO | CaCl2-dependent [3H]-(S)-glutamic acid binding | IC50 | 0.64 | µM | [3] |

| (R)-Bu-HIBO | CaCl2-dependent [3H]-(S)-glutamic acid binding | IC50 | 0.57 | µM | [3] |

| D-erythro-4-F-Glu | Glutamate Decarboxylase | Ki | 2 | mM | [4] |

| D-threo-4-F-Glu | Glutamate Decarboxylase | Ki | 11 | mM | [4] |

| L-erythro-4-F-Glu | Glutamate Decarboxylase | Ki | 11 | mM | [4] |

| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT1 | Ki | 11 | µM | [5] |

| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT2 | Ki | 19 | µM | [5] |

| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT3 | Ki | 14 | µM | [5] |

| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT1 | Km | 3.6 | µM | [5] |

| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT2 | Km | 3.8 | µM | [5] |

| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT3 | Km | 3.2 | µM | [5] |

Role in Collagen Metabolism and Disease

4-Hydroxy-L-glutamic acid is an intermediate in the metabolism of γ-hydroxyglutamic acid. More significantly, it is linked to the turnover of collagen, a major structural protein rich in hydroxyproline. 4-hydroxyglutamate is formed from the breakdown of 4-hydroxyproline. Elevated levels of 4-hydroxyglutamate have been identified as a potential biomarker for pre-eclampsia.

Signaling and Metabolic Pathways

mGluR1 Signaling Pathway

Activation of the mGluR1 receptor by agonists such as (2S,3S,4S)-3,4-dihydroxyglutamic acid initiates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that requires both glutamate (or an agonist like (2S,4R)-4-hydroxyglutamic acid) and a co-agonist (glycine or D-serine) to bind for activation. At resting membrane potential, the channel is blocked by Mg²⁺. Depolarization of the membrane removes the Mg²⁺ block, allowing Ca²⁺ and Na⁺ to flow into the cell, which triggers various downstream signaling cascades.

Metabolic Pathway of 4-Hydroxyglutamate from Collagen

4-Hydroxyproline, released from the degradation of collagen, is metabolized in the mitochondria to 4-hydroxyglutamate. This pathway involves several enzymatic steps.

Experimental Protocols

The following sections provide generalized protocols for the synthesis, separation, and biological characterization of hydroxyglutamic acid stereoisomers. These protocols are intended as a starting point and may require optimization for specific stereoisomers and experimental systems.

Synthesis of (2S,4R)- and (2S,4S)-4-Hydroxyglutamic Acid from (2S,4R)-4-Hydroxyproline

This protocol outlines a general strategy for the synthesis of N-Boc-protected dimethyl esters of (2S,4R)- and (2S,4S)-4-hydroxyglutamic acid starting from commercially available (2S,4R)-4-hydroxyproline.[2]

Step 1: Protection and Acetylation of Hydroxyproline

-

Protect the amino group of (2S,4R)-4-hydroxyproline with a suitable protecting group (e.g., Boc anhydride).

-

Esterify the carboxylic acid (e.g., with methanol and thionyl chloride).

-

Acetylate the hydroxyl group using acetic anhydride in pyridine.

Step 2: Oxidative Cleavage of the Pyrrolidine Ring

-

Dissolve the acetylated hydroxyproline derivative in a mixture of ethyl acetate and water.

-

Add ruthenium (IV) oxide (catalytic amount) and sodium periodate.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction to isolate the protected pyroglutamate derivative.

Step 3: Ring Opening to form (2S,4R)-4-Hydroxyglutamate

-

Dissolve the protected pyroglutamate in methanol.

-

Add potassium carbonate and stir at room temperature to open the lactam ring.

-

Acidify the reaction mixture and extract with an organic solvent to obtain the dimethyl ester of N-Boc-(2S,4R)-4-hydroxyglutamic acid.

Step 4: Inversion of Stereochemistry to form (2S,4S)-4-Hydroxyglutamate (Mitsunobu Reaction)

-

Starting from the N-Boc protected methyl ester of (2S,4R)-4-hydroxyproline, perform a Mitsunobu reaction with acetic acid, triphenylphosphine (Ph₃P), and diethyl azodicarboxylate (DEAD) in THF to invert the stereochemistry at the C4 position.

-

Follow steps 2 and 3 to obtain the dimethyl ester of N-Boc-(2S,4S)-4-hydroxyglutamic acid.

Chiral HPLC Separation of Amino Acid Stereoisomers

This protocol provides a general method for the analytical separation of amino acid stereoisomers using chiral HPLC. The specific column and mobile phase will depend on the specific hydroxyglutamic acid stereoisomers and their derivatives.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD, or macrocyclic glycopeptide-based like Astec CHIROBIOTIC T).

-

HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol, acetonitrile, methanol, water).

-

Mobile phase additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes).

Procedure:

-

Column Selection: Choose a chiral column based on the properties of the analyte. For N-protected amino acids, polysaccharide-based columns are often a good starting point. For underivatized amino acids, macrocyclic glycopeptide columns can be effective.

-

Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. A common starting point for normal phase separation on polysaccharide columns is a mixture of n-hexane and an alcohol (e.g., 90:10 v/v n-hexane:2-propanol). For reversed-phase on macrocyclic glycopeptide columns, a mixture of water, methanol, and an acidic modifier is often used.

-

Sample Preparation: Dissolve the sample containing the hydroxyglutamic acid stereoisomers in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1 mL/min).

-

Set the detector wavelength (e.g., 210 nm for UV detection of the peptide bond).

-

-

Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The different stereoisomers should elute at different retention times.

-

Method Optimization: If separation is not achieved, optimize the mobile phase composition (e.g., change the ratio of solvents, change the alcohol modifier), flow rate, and temperature.

Radioligand Binding Assay for Glutamate Receptors

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of hydroxyglutamic acid stereoisomers for a specific glutamate receptor subtype (e.g., mGluR1).

Materials:

-

Cell membranes expressing the glutamate receptor of interest.

-

Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-quisqualic acid for mGluR1).

-

Unlabeled hydroxyglutamic acid stereoisomers (test compounds).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand.

-

Varying concentrations of the unlabeled hydroxyglutamic acid stereoisomer (or buffer for total binding, and a saturating concentration of a known unlabeled ligand for non-specific binding).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The stereoisomers of hydroxyglutamic acid represent a fascinating class of molecules with diverse and stereospecific biological activities. Their differential effects on glutamate receptors highlight the subtle structural requirements for ligand recognition and receptor activation. Furthermore, their involvement in fundamental biological processes such as collagen metabolism underscores their broader physiological significance. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the biological roles of these intriguing compounds. Future research focused on obtaining comprehensive quantitative data for all stereoisomers and elucidating their mechanisms of action will be crucial for realizing their full potential as pharmacological tools and therapeutic leads.

References

- 1. 3-Hydroxyaspartic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Threo-3-hydroxyaspartate ammonia-lyase - Wikipedia [en.wikipedia.org]

- 4. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]

- 5. Human Metabolome Database: Showing metabocard for 4-Hydroxy-L-glutamic acid (HMDB0002273) [hmdb.ca]

The Stereochemical Odyssey of Hydroxyglutamic Acids: A Technical Guide to their History, Discovery, and Synthesis

A comprehensive exploration into the chiral world of hydroxyglutamic acids, this guide navigates through their historical significance, discovery in nature, and the evolution of stereoselective synthetic strategies. Tailored for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the synthesis and biological importance of these crucial glutamate analogues.

Introduction

Hydroxyglutamic acids, a class of non-proteinogenic amino acids, have garnered significant attention in the scientific community for their diverse biological activities and their potential as pharmacological agents. Their structural similarity to L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system, positions them as valuable probes for studying glutamate receptors and as potential leads in drug discovery for neurological disorders. The introduction of a hydroxyl group onto the glutamate backbone introduces at least one additional stereocenter, leading to a variety of stereoisomers, each with unique biological properties. This guide delves into the history of their discovery, from their initial isolation from natural sources to the sophisticated synthetic methodologies developed to access stereochemically pure isomers.

A Historical Perspective and Natural Occurrence

The journey of hydroxyglutamic acids began with their discovery in natural sources. The interest in these compounds was significantly sparked by the identification of 3-hydroxyglutamic acid in the hydrolysates of an antibiotic peptide, S-520.[1] It was later confirmed that the naturally occurring isomer was (2S,3R)-3-hydroxyglutamic acid, a component of a cyclohexapeptide.[1] Another key discovery was the identification of threo-3-hydroxyglutamic acid in the cell wall of Mycobacterium lacticum.[1]

4-Hydroxy-L-glutamic acid, specifically the (2S,4S) isomer, has been found in a variety of plants, including Phlox decussata and Linaria vulgaris.[1] This isomer also plays a role in mammalian metabolism as an intermediate in the degradation of hydroxyproline.[1] Furthermore, various amides of 4-hydroxy-L-glutamic acid have been identified in numerous plant species.[1]

The more complex 3,4-dihydroxyglutamic acid was first identified in the seeds of Lepidum sativum and the leaves of Rheum rhaponticum, although its initial stereochemistry was unknown.[1] The natural occurrence of these hydroxyglutamic acids hinted at their potential biological roles and spurred further research into their synthesis and pharmacology.

Stereoselective Synthesis of Nonracemic Hydroxyglutamic Acids

The synthesis of stereochemically pure hydroxyglutamic acids presents a significant challenge due to the presence of multiple stereocenters. Over the years, a variety of elegant strategies have been developed to overcome this hurdle, primarily relying on asymmetric synthesis, the use of chiral pool starting materials, and enzymatic methods.

Synthesis of 4-Hydroxyglutamic Acid Stereoisomers

A classical approach to the synthesis of 4-hydroxyglutamic acid stereoisomers involves the bromination of protected L-glutamic acid.

-

Bromination: N-phthaloyl-L-glutamic acid is subjected to bromination using bromine (Br₂) and phosphorus pentabromide (PBr₅) under photochemical conditions (hν).

-

Methanolysis: The resulting crude product is refluxed in methanol to yield a mixture of the threo and erythro diastereoisomers of methyl N-phthaloyl-4-bromoglutamate.

-

Hydrolysis and Separation: The mixture is then hydrolyzed with 6 M HCl. The resulting mixture of (2S,4S)-4-hydroxyglutamic acid and (2S,4R)-4-hydroxyglutamic acid can be separated by taking advantage of the preferential lactonization of the (2S,4S) isomer and the higher water solubility of the (2S,4R) isomer.[1]

A more modern and highly stereoselective method involves the 1,3-dipolar cycloaddition of a nitrone with an acrylate.

-

Nitrone Formation: A suitable nitrone is generated in situ or prepared as a stable compound.

-

Cycloaddition: The nitrone is reacted with an acrylamide derived from a chiral auxiliary, such as (2S)-bornane-10,2-sultam, in a suitable solvent like toluene at room temperature.[1]

-

Hydrolysis and Protection: The resulting isoxazolidine is then subjected to selective hydrolysis of the chiral auxiliary, followed by esterification and subsequent hydrogenolytic opening of the isoxazolidine ring with concomitant protection of the newly formed amino group.

Synthesis of 3-Hydroxyglutamic Acid Stereoisomers

The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of precursors to 3-hydroxyglutamic acids.

-

Catalyst Preparation: A solution of titanium(IV) isopropoxide in a suitable solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -70°C).

-

Addition of Ligand and Substrate: A chiral tartrate ligand, such as diethyl (2R,3R)-tartrate, and the allylic alcohol substrate are added to the cooled catalyst solution.

-

Epoxidation: Anhydrous tert-butyl hydroperoxide (TBHP) is added, and the reaction mixture is allowed to warm to the desired temperature (e.g., 0°C) over a period of time.

-

Workup: The reaction is quenched, and the epoxy alcohol product is isolated and purified. This chiral epoxy alcohol can then be further elaborated to the desired 3-hydroxyglutamic acid stereoisomer.

Quantitative Data on Stereoselective Syntheses

The efficiency of stereoselective syntheses is critically evaluated by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) and the enantiomeric excess (e.e.) of the products. The following tables summarize the quantitative data for some of the key synthetic methods discussed.

| Synthesis Method | Starting Material | Product Stereoisomers | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

| Bromination of N-phthaloyl-L-glutamic acid | N-phthaloyl-L-glutamic acid | (2S,4S)- and (2S,4R)-4-hydroxyglutamic acid | 2:1 (threo:erythro) | [1] |

| Nitrone-Acrylate Cycloaddition | E/Z mixture of nitrone 70 and acrylamide 71 | (3S,5S)-isoxazolidine 72 | 20:1 | [1] |

| Synthesis Method | Substrate | Chiral Catalyst/Reagent | Enantiomeric Excess (e.e.) | Reference |

| Sharpless Asymmetric Epoxidation | Allylic alcohol | D-(-)-DIPT, Ti(OiPr)₄ | >95% | [1] |

Physicochemical and Spectroscopic Data

The characterization of individual stereoisomers is crucial for their identification and use in further studies. Specific rotation and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques for this purpose.

| Compound | Specific Rotation [α]D | Conditions | Reference |

| (2S,4S)-4-Hydroxyglutamic acid | +1.2° | c = 2 in H₂O | |

| (2S,4S)-4-Hydroxyglutamic acid | +17.6° | c = 2 in 6N HCl | |

| (2S,4R)-4-Hydroxyglutamic acid | - | - | |

| (2S,3R)-3-Hydroxyglutamic acid | - | - | |

| (2S,3S)-3-Hydroxyglutamic acid | - | - |

Note: A comprehensive compilation of specific rotation values for all stereoisomers is challenging due to variations in reported measurement conditions. Researchers should refer to the primary literature for specific values and conditions.

| Compound | 1H NMR (D₂O) δ (ppm) | 13C NMR (D₂O) δ (ppm) |

| (2S,4S)-4-Hydroxyglutamic acid | 4.35 (dd), 3.85 (t), 2.3-2.1 (m) | 178.1, 174.5, 68.2, 54.1, 38.9 |

| (2S,4R)-4-Hydroxyglutamic acid | 4.41 (dd), 3.81 (t), 2.2-2.0 (m) | 178.0, 174.6, 67.9, 54.3, 39.2 |

Note: NMR chemical shifts can vary depending on the solvent, pH, and instrument frequency. The data presented here are representative values.

Biological Significance and Signaling Pathways

Nonracemic hydroxyglutamic acids exhibit distinct pharmacological profiles, primarily through their interaction with glutamate receptors. These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).

-

(2S,4S)-4-Hydroxyglutamic acid has shown similar potency to L-glutamic acid at mGlu₁ₐR and mGlu₈ₐR, while having low affinity for AMPA and NMDA receptors.[1] It also acts as a substrate for the excitatory amino acid transporters (EAATs) 1-3.[1]

-

(2S,4R)-4-Hydroxyglutamic acid , in contrast, demonstrates a significant preference for the NMDA receptor and does not interact with EAATs 1-3.[1]

-

(2S,3S,4S)-3,4-Dihydroxyglutamic acid acts as a selective agonist of mGluR1 and a weak antagonist of mGluR4.[1]

The differential activities of these stereoisomers highlight the precise structural requirements for ligand binding and receptor activation.

Glutamate Receptor Signaling Pathways

The activation of glutamate receptors initiates complex intracellular signaling cascades that are fundamental to neuronal function.

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins. Upon activation by an agonist, such as a hydroxyglutamic acid stereoisomer, the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream targets, modulating synaptic plasticity and cell excitability.

Caption: Metabotropic Glutamate Receptor (Group I) Signaling Pathway.

NMDA receptors are ligand-gated ion channels that require the binding of both glutamate (or an agonist like (2S,4R)-4-hydroxyglutamic acid) and a co-agonist (glycine or D-serine) for activation. At resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺). Depolarization of the membrane relieves this block, allowing the influx of Ca²⁺ and Na⁺. The resulting increase in intracellular Ca²⁺ activates various downstream signaling molecules, including calmodulin (CaM) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which are critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

References

Synonyms for (2S,4R)-2-amino-4-hydroxypentanedioic acid in scientific literature

An In-depth Technical Guide to (2S,4R)-2-amino-4-hydroxypentanedioic acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's nomenclature, properties, and biological context is paramount. This guide provides a detailed overview of this compound, a significant derivative of glutamic acid.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature, reflecting its structure and stereochemistry. The consistent use of its CAS number is recommended to avoid ambiguity.

Table 1: Common Synonyms and Identifiers

| Type | Name/Identifier |

| IUPAC Name | This compound |

| CAS Number | 2485-33-8 |

| Common Name | (2S,4R)-4-Hydroxy-L-glutamic acid[1][2] |

| (4R)-4-Hydroxy-L-glutamic acid[2][3] | |

| erythro-4-Hydroxy-L-glutamic Acid[1][2] | |

| L-erythro-4-Hydroxyglutamic acid[2] | |

| (2S,4R)-gamma-Hydroxyglutamic acid | |

| gamma-Hydroxyglutamic acid | |

| Abbreviated/Systematic | H-(2S,4R)-Glu(g-OH)-OH[1] |

| (2S,4R)-γ-Hydroxy-L-Glu-OH[4] | |

| Ionic Forms | erythro-4-hydroxy-L-glutamate[5] |

| (2S,4R)-2-azaniumyl-4-hydroxypentanedioate[5] |